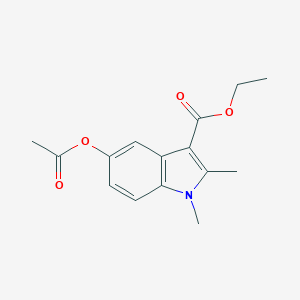

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-5-19-15(18)14-9(2)16(4)13-7-6-11(8-12(13)14)20-10(3)17/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWNSBCPMQKSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193943 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40945-79-7 | |

| Record name | Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40945-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040945797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetically derived indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, offering valuable insights for its potential application in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 40945-79-7 | --INVALID-LINK--, --INVALID-LINK--[2] |

| Molecular Formula | C₁₅H₁₇NO₄ | --INVALID-LINK--, --INVALID-LINK--[2] |

| Molecular Weight | 275.30 g/mol | --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis and Mechanism

The synthesis of this compound is achieved through a two-step process. The initial and crucial step is the formation of its precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a modified Nenitzescu indole synthesis. This is followed by a standard acetylation of the hydroxyl group.

Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

The synthesis of the hydroxylated indole precursor is accomplished through the reaction of p-benzoquinone with N-methyl-β-aminocrotonic ester. A study by Shepel, Shepel, and Macaev (2009) optimized this reaction to achieve a yield of up to 63% by using a mixture of glacial acetic acid and ethyl acetate as the solvent.[3]

Reaction Scheme:

Figure 1: Synthesis of the hydroxylated indole precursor.

Experimental Protocol (Adapted from Shepel, Shepel, and Macaev, 2009): [3]

-

Preparation of Reactant Solutions:

-

Dissolve 5.4 g (0.05 mol) of 1,4-benzoquinone in 25 ml of ethyl acetate.

-

Dissolve 7.15 g (0.05 mol) of N-methyl-β-aminocrotonic ester in 25 ml of glacial acetic acid.

-

-

Reaction Execution:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the solution of N-methyl-β-aminocrotonic ester.

-

Slowly add the 1,4-benzoquinone solution dropwise over 30-40 minutes, maintaining the reaction temperature below 30°C using an ice/water bath.

-

-

Crystallization and Isolation:

-

After the addition is complete, continue stirring for one hour at room temperature.

-

Store the reaction mixture in a refrigerator for 24 hours at 0-10°C to facilitate crystallization.

-

Collect the resulting precipitate by filtration.

-

-

Purification:

-

Wash the precipitate with 15 ml of ethyl acetate.

-

Dry the solid to obtain Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The reported yield is 6.79 g (63%).[3]

-

Step 2: Acetylation to this compound

The final step involves the acetylation of the 5-hydroxy group. This is a standard esterification reaction that can be reliably achieved using acetic anhydride in the presence of a base catalyst like pyridine or triethylamine.

Reaction Scheme:

Figure 2: Acetylation of the hydroxylated indole precursor.

Proposed Experimental Protocol:

-

Reaction Setup:

-

Dissolve Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

-

Addition of Reagents:

-

Slowly add a slight molar excess of acetic anhydride to the solution.

-

If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

-

Purification:

-

Wash the organic layer with a mild acid (e.g., dilute HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, this compound.

-

Spectroscopic Characterization

The structural confirmation of the synthesized compounds relies on spectroscopic analysis. Below is the reported data for the precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, which is foundational for verifying the final product's structure.

Spectroscopic Data for Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (from Shepel, Shepel, and Macaev, 2009): [3]

| Spectroscopy | Peaks |

| IR (cm⁻¹) | 3274 (O-H), 2991, 2941, 1445, 1375 (Me, СН), 2791 (N-Me), 1751 (C=O), 1637, 1622, 1595, 1521, 1479, 1019, 870, 835, 803, 764, 668 (indole), 1333, 1212, 1288, 1093 (С-О) |

| ¹H NMR (400 MHz, (CD₃)₂SO), δ (ppm) | 1.32 t (3Н, СН₃, J=4), 2.68 s (3Н, Ме-C=), 3.64 s (3Н, N-Ме), 4.28 q (2Н, -CH₂Ме, J=4), 6.67, 6.68 d, d (1Н, СН, Ј=2.4, Ј=8.4), 7.25 d (1Н, СН, J=8.8), 8.47 d (1Н, СН, J=2.4), 8.95 s (1Н, OH) |

| ¹³C NMR (100.61 MHz, (CD₃)₂SO), δ (ppm) | 165.60 (CO), 153.10 (C), 145.67 (C), 131.14 (C), 127.56 (C), 111.72 (C), 110.69 (C), 105.95 (C), 103.11 (C), 59.20 (CH₂), 30.04 (N-CH₃), 14.94 (CH₃), 12.02 (CH₃) |

For the final product, This compound , one would expect to see the disappearance of the O-H peak in the IR spectrum and the broad singlet for the hydroxyl proton in the ¹H NMR spectrum. Additionally, a new singlet corresponding to the acetyl methyl group would appear around 2.3 ppm in the ¹H NMR spectrum, and a new carbonyl carbon signal for the acetate group would be present in the ¹³C NMR spectrum.

Potential Applications and Biological Relevance

While specific biological studies on this compound are not widely published, the broader class of indole derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]

The precursor, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, has been suggested for the treatment of cardiovascular diseases.[3] Furthermore, a study by Peduto et al. (2014) explored derivatives of the related scaffold, ethyl 5-hydroxy-indole-3-carboxylate, as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[4][5] This suggests that this compound could be a valuable starting point or intermediate for the synthesis of novel anti-inflammatory agents.

The acetoxy group can also serve as a prodrug moiety, potentially being hydrolyzed in vivo to release the active 5-hydroxyindole derivative. This approach could be utilized to improve the pharmacokinetic properties of the parent compound.

Conclusion

This compound is a readily accessible indole derivative with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed protocol for its synthesis, based on the established synthesis of its immediate precursor, along with key physicochemical and spectroscopic data. The insights into its potential biological relevance, particularly in the context of anti-inflammatory and cardiovascular research, highlight this compound as a valuable tool for scientific investigation.

References

- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

CAS Number: 40945-79-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant relevance in modern pharmaceutical synthesis. As a designated intermediate in the production of the antiviral agent Arbidol (Umifenovir), this molecule represents a critical junction in a multi-step synthetic pathway.[1][2] Understanding its properties, synthesis, and characterization is paramount for chemists and researchers engaged in antiviral drug development and process optimization. This document moves beyond a simple recitation of facts, offering insights into the causality of its synthesis and its place within the broader context of medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is a substituted indole derivative. The core of the molecule is the bicyclic indole structure, which is highly prevalent in biologically active compounds.[3] The molecule is further functionalized with methyl groups at the 1 and 2 positions, an ethyl carboxylate at the 3 position, and an acetoxy group at the 5 position, contributing to its specific reactivity and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 40945-79-7 | [4][5] |

| Molecular Formula | C₁₅H₁₇NO₄ | [4] |

| Molecular Weight | 275.30 g/mol | [4] |

| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | [5] |

| Synonyms | 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester, Arbidol Impurity 8 | [4] |

| Physical Form | Off-White to Gray Powder/Solid | [1][5] |

| Storage | Store at room temperature | [5] |

| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | [4] |

| InChI Key | AEWNSBCPMQKSLN-UHFFFAOYSA-N | [5] |

Strategic Importance in Pharmaceutical Synthesis: The Arbidol Connection

The primary significance of this compound lies in its role as a pivotal intermediate in certain synthetic routes to Arbidol (Umifenovir).[1][2] Arbidol is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections, primarily in Russia and China.[6] It functions by inhibiting the fusion of the viral envelope with host cell membranes, a critical step for viral entry and replication.[7]

This compound's position in the synthesis makes it a potential process-related impurity in the final Active Pharmaceutical Ingredient (API).[6] For drug development professionals, understanding the formation, characterization, and control of such intermediates is a core requirement of Good Manufacturing Practice (GMP) and regulatory filings. The presence and quantity of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.[6]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a multi-step process that elegantly builds the complex indole scaffold. A key route, described in patent literature, begins with foundational reactions and proceeds through strategic functional group manipulations.[8]

The overall synthetic pathway can be broken down into three core stages:

-

Indole Core Formation via the Nenitzescu Indole Synthesis.

-

Hydroxyl Group Protection via O-Acetylation.

-

Indole Nitrogen Alkylation via N-Methylation.

Diagram 1: Synthetic workflow for this compound.

Step A & B: Nenitzescu Indole Synthesis

The construction of the functionalized indole core is achieved via the Nenitzescu indole synthesis, a powerful reaction that forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (an enamine).[1][9]

Causality: The choice of the Nenitzescu reaction is strategic as it directly installs the required 5-hydroxy group and allows for substitution at the 1, 2, and 3 positions in a single, convergent step. The reaction proceeds through a cascade of well-understood organic transformations.

Mechanism:

-

Michael Addition: The nucleophilic enamine attacks the electron-deficient p-benzoquinone in a conjugate addition.

-

Tautomerization: The intermediate tautomerizes to form a hydroquinone.

-

Nucleophilic Attack: The enamine nitrogen attacks one of the carbonyl groups of the quinone ring, initiating cyclization.

-

Elimination: A molecule of water is eliminated to form the aromatic indole ring system.[1]

Diagram 2: Mechanistic steps of the Nenitzescu indole synthesis.

Step C: O-Acetylation

With the 5-hydroxyindole core constructed, the next step involves the protection of the phenolic hydroxyl group via acetylation. This is a crucial step to prevent unwanted side reactions in subsequent stages of the Arbidol synthesis, such as bromination.[2]

Protocol: The reaction is typically carried out by treating the 5-hydroxyindole precursor with acetic anhydride.[8] A base, such as sodium acetate, may be used as a catalyst.[8]

Mechanism: The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate anion as a leaving group, resulting in the formation of the acetylated product.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthetic route described in Chinese patent CN111269168A.[8] This procedure outlines the final acylation step to yield the target compound.

Precursor: Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate

-

Reaction Setup: To a suitable reaction vessel, add the precursor, Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate, and a solvent such as dichloroethane.

-

Reagent Addition: Introduce acetic anhydride, which serves as the acylating agent. A catalyst, such as sodium acetate, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature or with gentle heating) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the product is isolated through standard organic chemistry techniques. This may involve washing with aqueous solutions to remove excess reagents and byproducts, followed by separation of the organic layer.

-

Purification: The solvent is removed from the organic layer, typically under reduced pressure. The crude product can then be purified, for example, by recrystallization from an appropriate solvent system to yield the final, pure this compound.

Compound Characterization and Spectroscopic Analysis

Accurate characterization is essential for confirming the identity and purity of a synthetic intermediate. While a full dataset is not publicly available, key analytical data has been compiled from supplier documentation.

¹H NMR Spectroscopy

A proton NMR spectrum provides definitive information about the chemical environment of hydrogen atoms in a molecule. Analysis of a supplier's Certificate of Analysis provides the following key insights into the structure of the compound.[10]

Visual Analysis of the ¹H NMR Spectrum:

-

Aromatic Protons: Signals corresponding to the three protons on the benzene portion of the indole ring are expected in the aromatic region (typically δ 7.0-8.0 ppm).

-

Ethyl Ester Protons: A characteristic quartet and triplet pattern will be present. The quartet, corresponding to the -OCH₂- group, will be downfield due to the adjacent oxygen. The triplet, for the terminal -CH₃ group, will be upfield.

-

N-Methyl and C2-Methyl Protons: Two distinct singlets are expected, corresponding to the methyl groups attached to the indole nitrogen (N-CH₃) and the C2 position of the indole ring (C2-CH₃).

-

Acetoxy Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group (-COCH₃) will be present, typically in the δ 2.0-2.5 ppm region.

Note: As a specific, published, and peer-reviewed assignment of chemical shifts for this exact compound is not available, this analysis is based on the provided spectrum image and general principles of NMR spectroscopy. Researchers should perform their own full characterization for verification.

Other Spectroscopic Data (¹³C NMR, MS, IR)

As of the date of this guide, detailed, publicly available ¹³C NMR, mass spectrometry, and infrared spectroscopy data specifically for CAS 40945-79-7 are limited. Researchers synthesizing this compound would need to perform these analyses as part of their characterization protocol. The expected ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and acetoxy groups, as well as signals for the aromatic and aliphatic carbons.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a mere catalog chemical; it is a purpose-built molecule serving as a key stepping stone in the synthesis of the important antiviral drug, Arbidol. Its synthesis, rooted in the classic Nenitzescu indole reaction, highlights a robust strategy for the construction of highly functionalized 5-hydroxyindoles. For researchers in drug development, a thorough understanding of this intermediate—from its synthesis and mechanistic underpinnings to its analytical characterization and handling—is essential for process control, impurity profiling, and the ultimate quality of the final pharmaceutical product.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. brieflands.com [brieflands.com]

- 4. Ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | CID 181679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 40945-79-7 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 10. file.chemscene.com [file.chemscene.com]

"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" molecular weight

An In-Depth Technical Guide to the Molecular Weight of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of this compound, a crucial parameter for its identification, characterization, and application in scientific research and pharmaceutical development. We will delve into both the theoretical calculation and the experimental determination of this value, offering field-proven insights and methodologies.

Compound Identification and Significance

This compound is a heterocyclic compound belonging to the indole family. Accurate knowledge of its molecular weight is fundamental for a multitude of applications, including:

-

Structural Elucidation: Confirming the chemical structure and ensuring the identity of the synthesized or isolated compound.

-

Purity Assessment: Detecting the presence of impurities by identifying unexpected masses in a sample.

-

Quantitative Analysis: Serving as a basis for stoichiometric calculations in chemical reactions and dosage formulations.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Key identifiers for this compound are:

Theoretical Molecular Weight: Calculation and Interpretation

The theoretical molecular weight can be expressed in two ways: the average molecular weight (or molecular mass) and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ).

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry and is expressed in Daltons (Da).

The molecular formula C₁₅H₁₇NO₄ is broken down as follows:

| Element | Count | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Average Weight | Total Monoisotopic Mass |

| Carbon (C) | 15 | 12.011 | 12.000000 | 180.165 | 180.000000 |

| Hydrogen (H) | 17 | 1.008 | 1.007825 | 17.136 | 17.133025 |

| Nitrogen (N) | 1 | 14.007 | 14.003074 | 14.007 | 14.003074 |

| Oxygen (O) | 4 | 15.999 | 15.994915 | 63.996 | 63.979660 |

| Total | 275.30 g/mol [1] | 275.115759 Da |

The calculated monoisotopic mass is in excellent agreement with the value of 275.11575802 Da reported in the PubChem database.[1]

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for the experimental determination of molecular weight. High-Resolution Mass Spectrometry (HRMS), in particular, provides the necessary accuracy to confirm the elemental composition of a molecule.

The causality behind choosing HRMS, such as a Time-of-Flight (TOF) or Orbitrap analyzer, lies in its ability to resolve minute mass differences. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), thereby providing an unambiguous confirmation of the compound's identity.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the comprehensive workflow for the accurate mass determination of this compound.

References

"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" IUPAC name.

An In-Depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic compound relevant in pharmaceutical analysis and organic synthesis. Its primary significance lies in its identification as a known impurity and reference standard related to the antiviral drug Arbidol.[1] This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway grounded in established indole chemistry, and robust analytical methods for its characterization and quality control. It is intended for researchers, synthetic chemists, and quality assurance professionals in the field of drug development who require a detailed understanding of this molecule's synthesis, validation, and application.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate .[1] It is a complex molecule built on a core indole scaffold, which is a prevalent structural motif in a vast number of natural products and therapeutic agents.[2][3]

The structure features an ethyl ester at position 3, methyl groups at positions 1 (on the indole nitrogen) and 2, and an acetoxy group at position 5 of the indole ring. This specific substitution pattern makes it a crucial reference point in the synthesis and analysis of related pharmaceutical compounds.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | PubChem[1] |

| Synonyms | 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid ethyl ester, Arbidol Impurity 8 | PubChem[1] |

| CAS Number | 40945-79-7 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C₁₅H₁₇NO₄ | Sigma-Aldrich, PubChem[1] |

| Molecular Weight | 275.30 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | AEWNSBCPMQKSLN-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[1] |

| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C)C | PubChem[1] |

Proposed Synthesis and Purification Protocol

While specific literature detailing a dedicated synthesis for this exact molecule is sparse, a robust and logical pathway can be constructed based on well-established reactions in indole chemistry, particularly the Fischer indole synthesis followed by functional group manipulation. This approach provides a scientifically sound method for its de novo synthesis in a laboratory setting.

The proposed workflow involves two primary stages:

-

Formation of the Core Indole Structure: Synthesis of the precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, via a Japp-Klingemann variation of the Fischer indole synthesis.

-

Acetylation: Esterification of the 5-hydroxy group to yield the final 5-acetoxy product.

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Intermediate)

This protocol is adapted from general procedures for Fischer indole synthesis.[2]

-

Diazotization: To a stirred solution of N-methyl-p-anisidine (1 equivalent) in 2 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 equivalents) and sodium acetate (3 equivalents) in ethanol. Cool this solution to 0-5 °C.

-

Japp-Klingemann Reaction: Slowly add the diazonium salt solution from Step 1 to the solution from Step 2. Allow the mixture to stir at 0-5 °C for 2 hours, then warm to room temperature and stir overnight. The resulting phenylhydrazone intermediate is typically filtered and washed.

-

Cyclization (Fischer Indolization): Suspend the crude phenylhydrazone in a mixture of ethanol and concentrated sulfuric acid (e.g., 5:1 v/v). Reflux the mixture for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice water. The crude ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate will precipitate. Filter, wash with water, and dry.

-

Demethylation: Dissolve the methoxy-indole intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C. Add boron tribromide (BBr₃, ~1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature. Quench carefully with methanol, followed by water. Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-hydroxy indole intermediate.

Causality Insight: The Fischer indole synthesis is a classic, reliable method for forming the indole core. Using N-methyl-p-anisidine as a starting material directly installs the required N-methyl and positions a methoxy group for subsequent conversion to the C5-hydroxy functionality. BBr₃ is a standard and powerful reagent for the selective cleavage of aryl methyl ethers.

Experimental Protocol: Acetylation to Final Product

-

Reaction Setup: Dissolve the ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate intermediate (1 equivalent) in pyridine or a mixture of DCM and triethylamine.

-

Acetylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure title compound.

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. These methods form a self-validating system, ensuring the material meets the standards for use as a reference material.

Table 2: Analytical Methods for Structural Confirmation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to: ethyl group (triplet & quartet), two indole methyl groups (singlets), acetoxy methyl group (singlet), and aromatic protons on the indole ring. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for: two carbonyl carbons (ester and acetoxy), sp² carbons of the indole ring, and sp³ carbons of the ethyl and methyl groups. |

| HRMS | Exact Mass Determination | The measured m/z value should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion (Calculated Exact Mass: 275.1158 Da).[1] |

| FT-IR | Functional Group Analysis | Characteristic C=O stretching vibrations for the ester (~1700-1720 cm⁻¹) and the acetoxy group (~1760-1770 cm⁻¹), and C-O stretches. |

| HPLC | Purity Assessment | A single major peak in the chromatogram, with purity typically >98% for use as a reference standard. |

| Melting Point | Purity and Identity Check | A sharp, defined melting point range consistent with a pure compound. |

Applications in Drug Development

The primary documented application of this compound is as a reference standard for the quality control of Arbidol (Umifenovir), an antiviral treatment.[1]

-

Impurity Profiling: In pharmaceutical manufacturing, all impurities above a certain threshold must be identified, quantified, and qualified to ensure the safety and efficacy of the final drug product. This compound, being a known process-related impurity or degradation product, is synthesized and characterized to serve as a certified reference material (CRM).

-

Analytical Method Validation: The CRM is essential for validating analytical methods (e.g., HPLC, GC) used to test batches of the active pharmaceutical ingredient (API). It allows for accurate identification and quantification of this specific impurity, ensuring that its levels remain below regulatory limits.

-

Scaffold for Medicinal Chemistry: Beyond its role as an impurity, the functionalized indole core represents a valuable scaffold in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

References

An In-depth Technical Guide to Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a distinct indole derivative, holds significance within the realms of medicinal chemistry and pharmaceutical sciences. Its structural relationship to the antiviral agent Arbidol, where it is identified as a potential impurity, underscores the importance of its comprehensive characterization.[1] This guide provides a detailed exploration of its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

This compound possesses a core indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring. This core is substituted at various positions, contributing to its specific chemical properties.

Key Structural Features:

-

Indole Core: The foundational bicyclic aromatic system.

-

Ethyl Carboxylate Group at C3: Influences the molecule's polarity and potential for hydrogen bonding.

-

Methyl Groups at N1 and C2: These substitutions impact the molecule's lipophilicity and steric profile.

-

Acetoxy Group at C5: An ester functional group on the benzene ring portion of the indole, which can influence its metabolic stability and receptor interactions.

A visual representation of the chemical structure is provided below:

References

"Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate" physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to modern pharmaceuticals.[1][2][3] Among the diverse family of indole derivatives, Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate holds particular significance, notably as a known impurity and potential synthetic intermediate related to the antiviral drug Arbidol (Umifenovir).[2][4] This guide, intended for a scientific audience, provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for researchers in drug discovery, process development, and quality control.

Chemical Identity and Structure

At its core, this compound is a multifaceted molecule featuring a bicyclic indole nucleus. The structure is characterized by an ethyl carboxylate group at the 3-position, an acetoxy group at the 5-position, and methyl groups at the 1 and 2-positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

// Define atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.8!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.6!"]; C7a [label="C", pos="-1.2,-0.6!"];

// Substituents C_Me1 [label="CH3", pos="-0.3,-0.3!"]; C_Me2 [label="CH3", pos="2.4,1.2!"]; C_COOEt_C [label="C", pos="2.4,-1.2!"]; O_COOEt_O1 [label="O", pos="3.0,-0.6!"]; O_COOEt_O2 [label="O", pos="2.4,-2.4!"]; C_COOEt_Et_CH2 [label="CH2", pos="3.6,-3.0!"]; C_COOEt_Et_CH3 [label="CH3", pos="4.8,-2.4!"]; O_Ac [label="O", pos="-3.6,-1.8!"]; C_Ac_C [label="C", pos="-4.2,-1.2!"]; O_Ac_O [label="O", pos="-4.2,-0.3!"]; C_Ac_Me [label="CH3", pos="-5.4,-1.8!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- C_Me2; N1 -- C_Me1; C3 -- C_COOEt_C; C_COOEt_C -- O_COOEt_O1 [label="="]; C_COOEt_C -- O_COOEt_O2; O_COOEt_O2 -- C_COOEt_Et_CH2; C_COOEt_Et_CH2 -- C_COOEt_Et_CH3; C5 -- O_Ac; O_Ac -- C_Ac_C; C_Ac_C -- O_Ac_O [label="="]; C_Ac_C -- C_Ac_Me; }

Key stages of the Nenitzescu indole synthesis.

Following the formation of the 5-hydroxyindole core, subsequent N-methylation and acetylation of the hydroxyl group are required to yield the final product.

Experimental Protocol: Synthesis via Nenitzescu Reaction and Subsequent Functionalization (Illustrative)

-

Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate:

-

This precursor can be synthesized via a modified Nenitzescu reaction. While specific conditions for this exact molecule are not widely published, a general approach involves reacting N-methyl-p-aminophenol with ethyl acetoacetate to form the corresponding enamine, followed by cyclization. Alternatively, the product of the standard Nenitzescu reaction, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, can be N-methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

-

-

Acetylation of the 5-Hydroxy Group:

-

To a solution of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Ester Hydrolysis: The ethyl ester at the 3-position and the acetate at the 5-position are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and phenol, respectively.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions.

Spectroscopic and Analytical Data

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete, verified dataset for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of similar structures.

Note: The following sections describe the expected spectral characteristics. Researchers should always confirm these against experimentally obtained data for their specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group of the ester, the two methyl groups, and the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the carbonyl carbons of the ester and acetate groups, the aromatic carbons of the indole ring, and the aliphatic carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:

-

C=O Stretching (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹.

-

C=O Stretching (Acetate): Another strong band should appear around 1760-1770 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O bonds of the ester and acetate groups would be observed in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: These would be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometric analysis would be crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 275.30 g/mol . The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the acetyl group, and other characteristic cleavages of the indole ring system.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

| Hazard Information | Details | Source |

| Pictograms | GHS07 (Harmful) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water) | [1] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [1]

Applications in Research and Drug Development

The primary interest in this compound stems from its role as a potential intermediate and a known impurity in the synthesis of the antiviral drug Arbidol (Umifenovir). [2][4] Diagram 3: Relationship to Arbidol

Illustrative synthetic relationship and impurity pathway.

As such, its accurate identification, characterization, and quantification are critical for:

-

Process Chemistry: Understanding its formation can help in optimizing the synthesis of Arbidol to minimize its presence as an impurity.

-

Quality Control: Reference standards of this compound are necessary for developing and validating analytical methods to ensure the purity and safety of the final drug product.

-

Drug Discovery: As a functionalized indole, it could also serve as a scaffold or starting material for the synthesis of novel bioactive molecules. The indole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. [1][2]

References

A Technical Guide to the Solubility of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic candidate. It is the phenomenon by which a solute dissolves in a solvent to form a homogenous system, a prerequisite for a drug to be absorbed and exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle for a significant portion of new chemical entities (NCEs), with over 40% of compounds developed in the pharmaceutical industry being practically insoluble in water.[1][2] This challenge can lead to insufficient drug absorption, variable bioavailability, and potential toxicity, thereby compromising clinical efficacy and creating significant formulation challenges.[1][3]

Consequently, the early and accurate determination of a compound's solubility profile is not merely a routine characterization step but a critical decision-making tool. It guides lead optimization, informs formulation strategies, and is a key parameter in regulatory frameworks like the Biopharmaceutics Classification System (BCS).[2][4] This guide provides a comprehensive technical overview of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a compound of interest in medicinal chemistry. In the absence of specific published experimental data for this molecule, this document serves as a predictive and methodological framework. It details its predicted physicochemical properties, outlines authoritative protocols for its solubility determination, and discusses the application of this data within the broader context of pharmaceutical development.

Compound Profile: this compound

To understand the solubility characteristics of a molecule, one must first examine its fundamental chemical and physical properties. These attributes provide the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | PubChem |

| Molecular Weight | 275.30 g/mol | PubChem |

| IUPAC Name | ethyl 5-acetyloxy-1,2-dimethylindole-3-carboxylate | PubChem |

| CAS Number | 40945-79-7 | PubChem |

| Physical Form | Solid (Predicted) | Sigma-Aldrich[5] |

| XLogP3 (Predicted) | 2.4 | PubChem |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Structural Analysis and Solubility Implications:

The structure of this compound—featuring an indole core, an ethyl ester, and an acetoxy group—offers key insights into its likely solubility.

-

Indole Nucleus: The core indole ring system is largely hydrophobic.

-

Ester and Acetoxy Groups: The ethyl ester and acetoxy functional groups introduce polar character through their oxygen atoms, which can act as hydrogen bond acceptors. The TPSA of 57.5 Ų reflects this polarity.

-

Lipophilicity (XLogP3): The predicted XLogP3 value of 2.4 indicates a moderate degree of lipophilicity. Generally, higher LogP values correlate with lower aqueous solubility.

-

Lack of Hydrogen Bond Donors: The absence of acidic protons (like -OH or -NH) means the molecule cannot act as a hydrogen bond donor, which may limit its interaction with protic solvents like water.

Based on these features, the compound is predicted to have low to moderate aqueous solubility. While it may exhibit better solubility in polar organic solvents like DMSO, ethanol, and acetonitrile, its insolubility in non-polar solvents like hexane is expected.[6][7]

Predictive Approaches to Solubility Assessment

Before undertaking resource-intensive experimental studies, computational models can provide valuable, rapid estimations of solubility. These data-driven approaches, often utilizing machine learning (ML) and quantitative structure-property relationship (QSPR) models, have become indispensable in early drug discovery.[8][9]

These models correlate structural features (descriptors) with experimentally determined solubility data from large compound libraries.[9][10][11] For this compound, key descriptors would include:

-

Topological Descriptors: Molecular weight, TPSA.

-

Physicochemical Descriptors: LogP.

-

Structural Fingerprints: Presence and arrangement of functional groups.

By inputting the molecule's structure into a trained model, a predicted solubility value (often as logS, the logarithm of the molar solubility) can be generated.[8][11] While these predictions are estimations, they are highly effective for ranking and prioritizing compounds for further experimental validation.[10]

Experimental Determination of Solubility: Protocols and Methodologies

Experimental measurement remains the gold standard for solubility determination. The choice of method depends on the stage of development, throughput requirements, and the desired accuracy. The two primary types of solubility measured are thermodynamic and kinetic.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. The shake-flask method, though low-throughput, is considered the most reliable technique for this measurement.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the system reaches equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[13]

Detailed Protocol:

-

Preparation:

-

Prepare the desired solvent system (e.g., pH 7.4 phosphate-buffered saline (PBS)).

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.[13]

-

Add a precise volume of the solvent (e.g., 1-2 mL) to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[5]

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved solute from the solid material by either centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Dilute the filtered supernatant with an appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is faster, consumes less compound, and is amenable to high-throughput screening (HTS), making it ideal for early drug discovery.[3][12]

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. If the final concentration exceeds the solubility limit, the compound precipitates. The amount of precipitate is measured, often by detecting light scattering (nephelometry).[3][14][15]

Detailed Protocol (Nephelometry):

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[15]

-

Prepare the aqueous buffer (e.g., PBS, pH 7.4).

-

Include positive (poorly soluble) and negative (highly soluble) control compounds.

-

-

Plate Setup:

-

Using a multichannel pipette or automated liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate (e.g., 96- or 384-well).[1]

-

To create a concentration range, perform serial dilutions of the stock solution in DMSO.

-

-

Precipitation and Incubation:

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤1-2%).

-

Mix the plate thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[1][12]

-

-

Measurement:

-

Place the microtiter plate into a laser nephelometer.

-

The instrument measures the intensity of forward-scattered light in each well. Higher light scattering indicates more precipitate.[15]

-

-

Data Analysis:

-

Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the background, indicating the onset of precipitation.[15]

-

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Application of the biopharmaceutical classification system in clinical drug development--an industrial view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Putative Mechanism of Action of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: An Inquiry into a Privileged Scaffold

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2] Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate, a specific derivative of this class, presents a compelling case for investigation into its mechanism of action, particularly within the context of oncology. While direct, extensive research on this specific molecule is nascent, its structural features, when analyzed in the context of the vast body of literature on related indole derivatives, allow for the formulation of a robust hypothesis regarding its potential biological targets and cellular effects. This guide synthesizes the current understanding of indole-based compounds as anticancer agents to propose a putative mechanism of action for this compound, focusing on tubulin polymerization inhibition and the induction of apoptosis as primary pathways.

Introduction: The Indole Scaffold in Oncology

Cancer remains a primary global health challenge, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced side effects.[2] The indole ring system is a prominent heterocyclic structure found in numerous natural and synthetic compounds with significant pharmacological properties, including anti-inflammatory, antiviral, and notably, anticancer effects.[2][3] Several indole-containing drugs have received FDA approval for cancer treatment, underscoring the therapeutic potential of this chemical class.[2]

The anticancer activity of indole derivatives is multifaceted, with compounds reported to engage a variety of cellular targets and pathways. These mechanisms include, but are not limited to, the disruption of microtubule dynamics, inhibition of crucial signaling cascades such as PI3K/Akt/mTOR, modulation of topoisomerase and histone deacetylase (HDAC) activity, and the induction of programmed cell death (apoptosis).[4][5] Given the structural similarities of this compound to other biologically active indole-3-carboxylate and 5-substituted indole derivatives, it is plausible that its mechanism of action aligns with one or more of these established pathways.

Chemical Profile of this compound

A foundational understanding of the molecule's chemical properties is essential before delving into its potential biological interactions.

| Property | Value |

| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate[6] |

| CAS Number | 40945-79-7[6] |

| Molecular Formula | C15H17NO4[6] |

| Physical Form | Solid[6] |

| Purity | 98%[6] |

The presence of the ethyl carboxylate group at the 3-position and the acetoxy group at the 5-position of the indole ring are key structural features that likely govern its interaction with biological targets.

Proposed Primary Mechanism of Action: Inhibition of Tubulin Polymerization

A frequently documented mechanism of action for anticancer indole derivatives is the inhibition of tubulin polymerization.[7] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[8] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[8]

Rationale for Tubulin Inhibition

Many synthetic and natural indole-containing compounds have been identified as potent tubulin polymerization inhibitors.[7] These molecules often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[7] The indole scaffold itself is a common structural element in many tubulin-targeting compounds.[9]

The structural characteristics of this compound, particularly the substituted indole core, are consistent with features found in other indole-based tubulin inhibitors. It is hypothesized that the molecule orients within the colchicine binding pocket, with the indole ring and its substituents forming key interactions with amino acid residues, thereby sterically hindering the polymerization process.

Experimental Workflow for Validating Tubulin Inhibition

To empirically test this hypothesis, a multi-step experimental approach is proposed.

References

- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. This compound | 40945-79-7 [sigmaaldrich.com]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]

- 8. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Profile of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. This guide focuses on a specific, highly functionalized derivative: Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate. While direct biological data on this exact molecule is sparse in current literature, its structural motifs—a 5-hydroxyindole core (via the readily hydrolyzable acetoxy group), an N-methylated pyrrole ring, a C2-methyl group, and an ethyl-3-carboxylate ester—are well-represented in compounds with significant pharmacological activities. By synthesizing data from closely related analogues, this document constructs a predictive profile of its biological potential, focusing on anticancer, anti-inflammatory, and antiviral activities. We provide detailed, field-proven experimental protocols for its synthesis and for the in vitro validation of these hypothesized activities. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system, a fusion of benzene and pyrrole, is a "privileged scaffold" in drug discovery.[1] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and its lipophilic nature, allows it to interact with a wide range of biological targets.[2] This versatility is evidenced by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin, as well as in numerous approved drugs, including the anti-inflammatory indomethacin and the antiviral arbidol.[1][3][4]

The specific substitutions on the indole core of this compound suggest a tailored design for biological interaction:

-

Ethyl 3-carboxylate: This group is a common feature in many bioactive indoles, influencing solubility and serving as a key interaction point with protein targets.[5][6]

-

1,2-dimethylation (N1 and C2): N-methylation can enhance metabolic stability and modulate receptor binding affinity.[7] The C2-methyl group is also a frequent substituent in pharmacologically active indoles.[8]

-

5-acetoxy group: This group is a prodrug form of a 5-hydroxyl group. The 5-hydroxyindole moiety is critical for the antioxidant and radical-scavenging properties of many indole derivatives and is implicated in potent anticancer and anti-inflammatory activities.[3][4][9] The acetoxy ester can improve cell permeability, undergoing intracellular hydrolysis by esterase enzymes to release the active 5-hydroxy form.

This guide will deconstruct the potential of the title compound by examining the established activities of its constituent parts, providing a logical framework for its future investigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its development.

Compound Profile

| Property | Value | Source |

| IUPAC Name | ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate | Sigma-Aldrich[3] |

| CAS Number | 40945-79-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₁₅H₁₇NO₄ | Sigma-Aldrich[3] |

| Molecular Weight | 275.30 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

Synthesis Pathway

The synthesis of this compound can be achieved via a two-step process starting from the synthesis of its 5-hydroxy precursor, followed by acetylation. The core indole structure is formed via the Nenitzescu indole synthesis.[10]

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocol

This protocol is adapted from the optimized Nenitzescu synthesis of the 5-hydroxy precursor, followed by a standard acetylation reaction.[10]

Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

-

Reagent Preparation: Prepare equimolar solutions of 1,4-benzoquinone and N-methyl-β-aminocrotonic ester in a solvent mixture of glacial acetic acid and ethyl acetate.

-

Reaction: Cool the solutions to approximately 10°C. Slowly add the 1,4-benzoquinone solution to the N-methyl-β-aminocrotonic ester solution with constant stirring.

-

Incubation: Maintain the reaction mixture at 10°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product will precipitate out of the solution. Collect the precipitate by filtration.

-

Purification: Wash the collected solid with a cold solvent mixture to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-hydroxy indole derivative. A yield of approximately 63% can be expected under optimized conditions.[10]

Step 2: Acetylation to this compound

-

Reaction Setup: Dissolve the dried Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate from Step 1 in pyridine.

-

Acylation: Add acetic anhydride to the solution dropwise at room temperature with stirring.

-

Reaction Monitoring: Stir the mixture for several hours. Monitor the reaction's completion using TLC.

-

Workup: Quench the reaction by carefully adding it to ice-cold water. The product should precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a solvent such as ethanol will afford the pure target compound.

Hypothesized Biological Activity: An Evidence-Based Approach

Based on extensive literature precedent for structurally similar compounds, we hypothesize that this compound possesses significant potential in three key therapeutic areas: oncology, anti-inflammatory, and antiviral applications.

Potential Anticancer Activity

The indole scaffold is a well-established pharmacophore in cancer research.[11][12][13] Specifically, derivatives of 5-hydroxyindole-3-carboxylic acid and their esters have demonstrated notable cytotoxic effects against various cancer cell lines.[3][14]

Supporting Evidence:

-

A study on novel 5-hydroxyindole-3-carboxylic acid and ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.[3] One ester derivative, compound 5d , was identified as the most potent, with a half-maximal effective concentration (EC₅₀) of 4.7 µM.[3]

-

The mechanism of action for some indole derivatives involves the inhibition of survivin, a protein that is overexpressed in many tumors and is a member of the inhibitors of apoptosis (IAPs) protein family.[3]

-

Indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[15]

Proposed Mechanism of Action: The anticancer effect could be mediated through the inhibition of key survival proteins like survivin, leading to the induction of apoptosis in cancer cells. The 5-hydroxy group (unmasked from the acetoxy prodrug) is likely a key pharmacophoric feature for this activity.

Caption: Hypothesized anti-cancer mechanism via survivin inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [3][16]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) and a non-malignant control cell line (e.g., human dermal fibroblasts) in appropriate media at 37°C and 5% CO₂.[3][17]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[3]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]

Potential Anti-inflammatory Activity

Indole derivatives are known to possess significant anti-inflammatory properties.[19][20] This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LO).[1][4][9]

Supporting Evidence:

-

A series of ethyl 5-hydroxyindole-3-carboxylate derivatives were designed and evaluated as inhibitors of human 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes.[4]

-

One potent derivative, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, inhibited 5-LO with an IC₅₀ of 0.7 µM in cell-free assays and suppressed 5-LO product synthesis in leukocytes with an IC₅₀ of 0.23 µM.[4]

-

Other indole derivatives, like indole-3-carboxaldehyde, have been shown to alleviate inflammation by inhibiting the activation of the NLRP3 inflammasome.[21]

Proposed Mechanism of Action: The compound may act as an inhibitor of the 5-LO enzyme, thereby blocking the production of leukotrienes and reducing the inflammatory response. The 5-hydroxy group is a known feature of many 5-LO inhibitors.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay [22]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

-

Cytotoxicity Pre-screen: First, determine the non-toxic concentration range of the compound on RAW 264.7 cells using the MTT assay described previously to ensure that any observed reduction in NO is not due to cell death.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated only with LPS.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Acquisition: After a short incubation, measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Potential Antiviral Activity

The indole core is present in several antiviral agents, and research continues to explore new indole derivatives for this purpose.[13][23]

Supporting Evidence:

-

A derivative of 5-methoxyindole-3-carboxylic acid, structurally similar to the target compound, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 µg/mL and a high selectivity index of 78.6.[5][24]

-

This compound was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein.[5]

-

Other studies have identified indole carboxylate esters as potent inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication.[6]

Proposed Mechanism of Action: The antiviral activity could stem from the inhibition of crucial viral enzymes, such as proteases or polymerases, or by interfering with the virus's entry into the host cell.

Experimental Protocol: In Vitro Antiviral (CPE Reduction) Assay [25]

-

Cell Culture: Prepare confluent monolayers of a virus-susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound in a low-serum culture medium.

-

Infection and Treatment: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with a known titer of the target virus.

-

Controls: Include virus controls (cells + virus, no compound), cell controls (cells only, no virus), and a positive control (a known antiviral drug).

-

Incubation: Incubate the plates until the virus controls show >80% cytopathic effect (CPE), typically 3-5 days.

-

Quantification of CPE: Fix the cells and stain them with a dye like crystal violet or neutral red. The amount of dye retained is proportional to the number of viable, uninfected cells.

-

Data Acquisition: Solubilize the dye and measure the absorbance using a plate reader.

-